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Compound of Interest

Compound Name: 4-[(Methylamino)methyllphenol

Cat. No.: B3022743

An In-Depth Guide to 4-[(Methylamino)methyl]phenol: A Versatile Building Block in Modern
Organic Synthesis

Introduction: Unveiling the Potential of a
Multifunctional Phenol

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to
the efficient construction of complex molecular architectures. 4-[(Methylamino)methyl]phenol,
a seemingly simple molecule, emerges as a highly valuable and versatile scaffold for synthetic
chemists, particularly those in the fields of medicinal chemistry and materials science.[1] Its
structure uniquely combines a nucleophilic secondary amine and a reactive phenolic hydroxyl
group on a stable aromatic ring, offering two distinct points for chemical modification.

This guide, designed for researchers, scientists, and drug development professionals, provides
a comprehensive overview of 4-[(Methylamino)methyl]phenol, detailing its intrinsic reactivity,
key synthetic applications, and field-tested experimental protocols. We will explore the causality
behind experimental choices, ensuring that the described methods are not just a series of
steps, but a self-validating system grounded in chemical principles.
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/I Labels for reactive sites label N [pos="2.2, -1.2!", label="Nucleophilic Secondary Amine",
fontcolor="#EA4335"]; label_O [pos="0.8, 1.8!", label="Acidic Phenolic Hydroxyl",
fontcolor="#4285F4"];

/I Arrows pointing to reactive sites edge [color="#EA4335", arrowhead=vee]; al [pos="1.8,
-1.2!", shape=point]; a1 -> mol [tailclip=false, headclip=false, label="";

edge [color="#4285F4", arrowhead=vee]; a2 [pos="0.5, 1.5!", shape=point]; a2 -> mol
[tailclip=false, headclip=false, label=""]; } Caption: Structure of 4-
[(Methylamino)methyl]phenol highlighting its key reactive sites.

Physicochemical Properties and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its safe and effective use
in the laboratory. 4-[(Methylamino)methyl]phenol is a white or yellowish crystalline solid that
is soluble in water and ethanol.[1]
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Property Value Source
Molecular Formula CsH11NO [1112]
Molecular Weight 137.18 g/mol [2]
CAS Number 78507-19-4 [2]
White to yellowish crystalline
Appearance _ [1]
solid
Solubility Soluble in water and ethanol [1]

Safety Considerations: While relatively safe under normal use, 4-
[(Methylamino)methyl]phenol can cause skin, eye, and respiratory tract irritation.[1][2] It is
classified as harmful if swallowed and causes serious eye damage.[2] Therefore, appropriate
personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is
mandatory. All manipulations should be performed in a well-ventilated fume hood.[1]

Core Synthetic Applications: A Dual-Functionality
Scaffold

The synthetic utility of 4-[(Methylamino)methyl]phenol stems from the differential reactivity of
its two primary functional groups. The secondary amine is a potent nucleophile, readily
undergoing alkylation and acylation. The phenolic hydroxyl group is acidic and can be
deprotonated to form a phenoxide, a strong nucleophile for O-alkylation, or can be directly
acylated to form esters. This dual reactivity allows for sequential or selective functionalization to
build molecular complexity.

N-Alkylation: Expanding the Amine Moiety

The secondary amine is readily alkylated to form tertiary amines, a common functional group in
pharmaceuticals.[3] This transformation is typically achieved via nucleophilic substitution (Sn2)
with alkyl halides in the presence of a base.

Causality in Experimental Design:
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» Choice of Base: A non-nucleophilic base, such as potassium carbonate (K=2COs) or N,N-
diisopropylethylamine (DIPEA), is crucial.[4] These bases are strong enough to neutralize
the acid formed during the reaction (e.g., HBr) but are sterically hindered, preventing them
from competing with the substrate's amine as a nucleophile.

e Solvent Selection: A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF)
is ideal.[4] These solvents can dissolve the reactants and stabilize the charged transition
state of the Sn2 reaction without interfering with the nucleophile.

o Control of Over-alkylation: While less of a concern for secondary amines compared to
primary amines, careful control of stoichiometry (using the alkyl halide as the limiting
reagent) can prevent the formation of quaternary ammonium salts.[4]

N-Acylation: Synthesis of Amide Derivatives

The reaction of the secondary amine with an acylating agent, such as an acid chloride or
anhydride, provides a straightforward route to amides. This reaction is generally high-yielding
and rapid.

Causality in Experimental Design:

o Acylating Agent: Acetic anhydride is a common, cost-effective, and highly reactive agent for
introducing an acetyl group.[5][6] For more complex acyl groups, the corresponding acid
chloride can be used.

» Reaction Conditions: The reaction can often be performed under solvent-free conditions or in
a non-protic solvent.[6] A base like triethylamine or pyridine is often added to scavenge the
acidic byproduct (e.g., HCI or acetic acid), driving the reaction to completion.

O-Alkylation: Williamson Ether Synthesis

The phenolic hydroxyl group can be converted into an ether, another key functional group in
drug molecules. This is typically achieved via the Williamson ether synthesis, which involves
deprotonating the phenol to form a phenoxide ion, followed by reaction with an alkyl halide.[3]

Causality in Experimental Design:
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e Base Selection: A strong base is required to deprotonate the phenol (pKa = 10). Sodium
hydroxide (NaOH) or potassium carbonate (K2COs) are commonly used.[3]

e Reaction Selectivity: Under basic conditions, both the amine and the phenol can be
deprotonated. However, the phenoxide is a softer nucleophile than the neutral amine. To
achieve selective O-alkylation, one could first protect the more nucleophilic amine group
(e.g., as a carbamate), perform the O-alkylation, and then deprotect the amine.

Cyclization Reactions: Building Heterocyclic Systems

The strategic placement of the amine and phenol groups allows this building block to
participate in intramolecular cyclization reactions to form valuable heterocyclic scaffolds. For
instance, oxidative cyclization can be employed to form fused ring systems, a reaction of
significant interest in the synthesis of natural products and alkaloids.[7] The phenol can be
activated by a hypervalent iodine reagent, followed by an intramolecular nucleophilic attack
from a side chain tethered to the amine.[7]

Detailed Application Protocols

The following protocols are designed to be robust and reproducible, providing a solid
foundation for further synthetic exploration.

Protocol 1: N-Alkylation with Benzyl Bromide

This protocol details the synthesis of 4-{[Benzyl(methyl)amino]methyl}phenol, a tertiary amine
derivative.
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Reaction Setup

1. Dissolve 4-[(Methylamino)methyl]phenol

and K2COs in ACN

2. Add Benzyl Bromide
dropwise at RT

Materials:

Reaction

3. Heat to 60°C
Monitor by TLC (4-6 h)

Work-up &qurification

@Filter solid K2CO3
5. Evaporate Solvent

6. Aqueous Work-up
(H20/EtOAC extraction)

7. Purify by Column
Chromatography
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4-[(Methylamino)methyl]phenol (1.0 eq)

Benzyl bromide (1.1 eq)

Potassium carbonate (K2COs), anhydrous (2.0 eq)

Acetonitrile (ACN), anhydrous

Ethyl acetate (EtOAC)

Saturated aqueous sodium bicarbonate (NaHCOs) solution

Brine (saturated aqueous NaCl)

Anhydrous magnesium sulfate (MgSQOa)

Silica gel for column chromatography

Procedure:

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or
Argon), add 4-[(Methylamino)methyl]phenol (1.0 eq) and anhydrous potassium carbonate
(2.0 eq). Add anhydrous acetonitrile to achieve a concentration of approximately 0.2 M.

Reagent Addition: Stir the suspension vigorously. Slowly add benzyl bromide (1.1 eq)
dropwise to the mixture at room temperature.

Reaction: Heat the reaction mixture to 60°C and maintain stirring. Monitor the reaction's
progress by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 50%
EtOAc in hexanes). The reaction is typically complete within 4-6 hours.

Quenching and Filtration: Once the starting material is consumed, cool the reaction mixture
to room temperature. Filter the suspension through a pad of Celite to remove the inorganic
salts (K=2COs and KBr). Wash the filter cake with a small amount of acetonitrile.

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetonitrile.
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o Aqueous Work-up: Dissolve the resulting crude oil in ethyl acetate. Wash the organic layer
sequentially with saturated NaHCOs solution (2x) and brine (1x). The bicarbonate wash
removes any remaining acidic impurities.

e Drying and Concentration: Dry the organic layer over anhydrous MgSOQOea, filter, and
concentrate under reduced pressure to yield the crude product.

« Purification: Purify the crude material by flash column chromatography on silica gel to afford
the pure 4-{[Benzyl(methyl)amino]methyl}phenol.

Protocol 2: N-Acylation with Acetic Anhydride

This protocol details the synthesis of N-(4-hydroxybenzyl)-N-methylacetamide, an amide
derivative.

I/l Reactants Amine [label="R2NH"]; Anhydride [label=<

CH3-C(=0)-0-C(=0)-CHs

>;

/Il Step 1: Nucleophilic Attack Intermediate [label=<

0_

CH3-C-O-C(=0)-CHs

*NHR:2

>;

/I Step 2: Collapse of Intermediate Product [label="R2N-C(=0)CHs"]; Byproduct
[label="CH3sCOO™];
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/I Arrows Amine -> Anhydride [label="Nucleophilic\nAttack"]; Anhydride -> Intermediate;

Intermediate -> Product [label="Collapse &\nLeaving Group\nDeparture"]; Intermediate ->

Byproduct; } Caption: General mechanism for the N-acylation of a secondary amine with acetic

anhydride.

Materials:

4-[(Methylamino)methyl]phenol (1.0 eq)

Acetic anhydride (1.5 eq)[6]

Triethylamine (EtsN) (1.5 eq) or Pyridine

Dichloromethane (DCM), anhydrous

1 M Hydrochloric acid (HCI)

Saturated aqueous sodium bicarbonate (NaHCO3) solution

Brine

Anhydrous sodium sulfate (Na2S0a)

Procedure:

Reaction Setup: Dissolve 4-[(Methylamino)methyl]phenol (1.0 eq) in anhydrous
dichloromethane in a round-bottom flask under an inert atmosphere. Cool the solution to 0°C
using an ice bath.

Reagent Addition: Add triethylamine (1.5 eq) to the stirred solution. Then, add acetic
anhydride (1.5 eq) dropwise, ensuring the internal temperature remains below 5°C. The
triethylamine acts as a base to neutralize the acetic acid byproduct, preventing protonation of
the starting amine.

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm
to room temperature. Stir for 2-4 hours. Monitor the reaction's completion by TLC.
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e Quenching: Carefully quench the reaction by slowly adding water. Transfer the mixture to a
separatory funnel.

e Aqueous Work-up: Separate the organic layer. Wash the organic layer sequentially with 1 M
HCI (2x) to remove excess triethylamine, saturated NaHCOs solution (2x) to remove any
remaining acetic acid, and finally with brine (1x).

e Drying and Concentration: Dry the organic layer over anhydrous NazSOu4, filter, and
concentrate under reduced pressure.

 Purification: The resulting crude product is often of high purity. If necessary, it can be further
purified by recrystallization or flash column chromatography.

Conclusion and Future Outlook

4-[(Methylamino)methyl]phenol stands out as a robust and versatile building block in organic
synthesis. Its dual functionality provides a platform for creating diverse molecular libraries
through straightforward and high-yielding reactions like N-alkylation and N-acylation. Its
structural motif is reminiscent of sympathomimetic drugs, making it a particularly attractive
starting material for the synthesis of novel bioactive compounds.[8][9] The protocols detailed
herein offer a validated starting point for chemists to harness the synthetic potential of this
valuable reagent, paving the way for innovations in drug discovery, materials science, and
beyond.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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